molecular formula C15H12Cl2O3 B12833073 Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B12833073
M. Wt: 311.2 g/mol
InChI Key: KGYNKXFCPICMMI-UHFFFAOYSA-N
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Description

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate ( 39144-63-3) is an organic compound with the molecular formula C 15 H 12 Cl 2 O 3 and a molecular weight of 311.16 g/mol . This ester is a significant synthetic intermediate in agricultural chemistry research, particularly in the study of acaricides (miticides) . The compound serves as a key precursor in the synthesis of other chemically related substances, such as sodium 2,2-bis(4-chlorophenyl)acetate, highlighting its versatility in chemical transformations . The research value of this compound is demonstrated in patented manufacturing processes for pest control agents. It can be involved in reactions typical for benzilic acid esters, including halogenation, to generate compounds with documented activity against mite species such as Tetranychus urticae and Panonychus ulmi . The structural motifs of this compound, specifically the bis(4-chlorophenyl) groups, are commonly associated with biological activity in agrochemicals. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary applications . Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C15H12Cl2O3/c1-20-14(18)15(19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,19H,1H3

InChI Key

KGYNKXFCPICMMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Initial Formation of Benzhydryl Carboxylate Intermediate

  • Reactants: Benzhydrol and an acid anhydride (commonly acetic anhydride).
  • Catalyst: Inorganic acid such as sulfuric acid.
  • Solvent: Aprotic solvents like dichloromethane (preferred for its extraction and distillation properties).
  • Conditions:
    • Temperature maintained between 15°C and 25°C (preferably 18–22°C).
    • Reaction time approximately 2 hours.
  • Process: Benzhydrol reacts with acetic anhydride in the presence of sulfuric acid to form benzhydryl acetate intermediate with minimal by-products.

Conversion to Methyl Diphenylmethylthioacetate

  • Reagent: Methyl thioglycolate is added to the reaction mixture at 0°C to 2°C.
  • Conditions: Stirring at 20°C for 2 hours.
  • Outcome: Formation of methyl diphenylmethylthioacetate, which can be used directly in the next step without isolation.

Oxidation to Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

  • Oxidizing Agent: Hydrogen peroxide (35% solution).
  • Temperature: Reaction mixture heated to 30°C ± 2°C.
  • Duration: Approximately 25 to 35 hours for complete oxidation.
  • Monitoring: Reaction progress monitored by HPLC to ensure product purity (target residual impurities ≤ 0.5%).
  • Isolation: Product isolated by extraction, concentration under reduced pressure at ~70°C, and solvent removal by distillation.
  • Purification: Recrystallization or chromatography; direct crystallization using solvents such as methanol, ethanol, ethyl acetate, or isopropyl acetate (preferred).

Alternative Synthetic Approaches

Diazo Transfer and Rhodium-Catalyzed O–H Insertion (Flow Chemistry)

  • Method: Generation of α-diazo esters via diazo transfer using tosyl azide and DBU in acetonitrile.
  • Catalyst: Rhodium acetate for O–H insertion to form hydroxyacetate.
  • Advantages: Cleaner reaction profiles, higher efficiency, and potential for continuous flow scale-up.
  • Yield: Approximately 52% isolated yield for methyl 2-(2-chlorophenyl)-2-hydroxyacetate.
  • Conditions: Reaction temperatures around 35°C; residence times optimized for flow reactors.

Photochemical and Visible-Light Enabled Reductions

  • Reagents: 1,2-Dicarbonyl compounds reduced under visible light to form hydroxyacetates.
  • Yields: High yields (up to 86%) reported for related hydroxyacetates.
  • Purification: Column chromatography using petroleum ether/ethyl acetate mixtures.

Summary Table of Key Preparation Parameters

Step Reactants/Conditions Temperature (°C) Time Solvent(s) Yield/Notes
Benzhydrol + Acetic Anhydride Benzhydrol, Acetic anhydride, H2SO4 catalyst 18–22 2 hours Dichloromethane High purity intermediate
Addition of Methyl Thioglycolate Methyl thioglycolate 0–20 2 hours Same as above Intermediate for oxidation
Oxidation H2O2 (35%), sulfuric acid 30 ± 2 25–35 hours Dichloromethane ~97% yield, monitored by HPLC
Isolation & Purification Extraction, distillation, recrystallization Ambient to 70 Variable Methanol, ethanol, etc. Crystallized pure product
Diazo Transfer & O–H Insertion Tosyl azide, DBU, Rhodium acetate catalyst ~35 Flow process Acetonitrile 52% isolated yield, flow chemistry
Photochemical Reduction Visible light, 1,2-dicarbonyl precursors Ambient Overnight THF, petroleum ether/EtOAc Up to 86% yield, column chromatography

Research Findings and Notes

  • The use of aprotic solvents like dichloromethane is critical for controlling reaction kinetics and minimizing by-products during esterification and oxidation steps.
  • Temperature control (15–30°C) is essential to balance reaction rate and selectivity.
  • Oxidation with hydrogen peroxide is effective but requires extended reaction times (up to 35 hours) for complete conversion.
  • Flow chemistry methods using in situ generated tosyl azide and rhodium-catalyzed O–H insertion offer cleaner reactions and scalability advantages.
  • Photochemical methods provide alternative mild conditions for hydroxyacetate synthesis with good yields.
  • Purification by recrystallization or chromatography ensures high purity suitable for further applications.

This comprehensive synthesis overview integrates classical batch methods with modern flow and photochemical techniques, providing a robust foundation for the preparation of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-bis(4-chlorophenyl)-2-oxoacetate.

    Reduction: Formation of 2,2-bis(4-chlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features two 4-chlorophenyl groups attached to a central carbon atom that is also bonded to a hydroxyl group and a methyl ester group. This unique structure contributes to its reactivity and potential biological activity.

Chemistry

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with diverse functionalities.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.
  • Anticancer Activity : Preliminary investigations have shown that it could inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes.

Medicine

Ongoing research is focused on evaluating the therapeutic potential of this compound. Its interactions with biological targets are being studied to assess its efficacy as a therapeutic agent in treating various diseases.

Industry

The compound is utilized in producing specialty chemicals and serves as a precursor for synthesizing various industrial products. Its chemical properties make it valuable in formulating pesticides and other agrochemicals.

Case Studies

  • Antimicrobial Activity Study
    • A study conducted on various microbial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition
    • Research published in a peer-reviewed journal highlighted the compound's ability to inhibit proliferation in specific cancer cell lines by targeting key metabolic pathways involved in cell growth.
  • Industrial Application Development
    • A case study involving the synthesis of specialty chemicals illustrated how this compound could be utilized as a building block for developing new agrochemicals with enhanced efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate with its ethyl ester counterpart (Chlorobenzilate) and the parent acid (benzilic acid derivative):

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound Not Available C15H12Cl2O3 ~311.1 (calc.) Methyl ester, two 4-Cl phenyl groups
Chlorobenzilate (Ethyl ester) 510-15-6 C16H14Cl2O3 325.19 Ethyl ester, two 4-Cl phenyl groups
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid derivative) 76-93-7 C14H12O3 228.24 Carboxylic acid, two phenyl groups

Key Observations :

  • Stability : Ester groups generally confer greater hydrolytic stability compared to carboxylic acids, making both methyl and ethyl esters more suitable as pesticide intermediates than the parent acid .

Toxicity and Hazard Profiles

  • Chlorobenzilate : Classified as "highly toxic" in the Catalogue of Hazardous Chemicals (2015), with documented risks of bioaccumulation and endocrine disruption . Its ethyl ester group may slow metabolic degradation, exacerbating toxicity .
  • Benzilic Acid Derivatives : The absence of chlorine substituents and ester groups in the parent acid reduces lipophilicity and toxicity, though carboxylic acids may still act as irritants .

Research Findings and Data Gaps

  • Antiestrogenic Activity : Chlorinated aromatic compounds, such as PCB metabolites, demonstrate antiestrogenic effects in vitro by interfering with 17β-estradiol signaling . The methyl ester derivative may exhibit similar activity, though experimental validation is needed.
  • Synthetic Utility: Methyl esters are preferred in some agrochemical syntheses due to milder reaction conditions and higher yields compared to ethyl esters, as seen in cyclopentanone intermediate production .
  • Data Limitations : The absence of specific toxicological or environmental data for the methyl ester highlights a critical research gap. Extrapolations from Chlorobenzilate and structurally related compounds remain speculative.

Biological Activity

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H14Cl2O4\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{O}_4

This compound features two chlorophenyl groups attached to a central hydroxyacetate moiety, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Salmonella enterica16 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines treated with lipopolysaccharide (LPS) showed that this compound reduced TNF-α secretion by approximately 50% at a concentration of 50 µg/mL. This suggests a potential therapeutic application in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of chlorine substituents increases the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells.
  • Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation, this compound can modulate immune responses effectively.

Research Findings and Applications

Recent studies have explored the potential applications of this compound in various fields:

  • Pharmaceutical Development : Its unique properties make it a candidate for developing new antimicrobial agents or anti-inflammatory drugs.
  • Agricultural Chemistry : Investigations into its use as a pesticide or herbicide are ongoing due to its biological activity against plant pathogens.

Q & A

Q. Q1: What are the critical steps for synthesizing Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate with high yield and purity?

Methodological Answer:

  • Key Reaction Pathway : Start with the condensation of 4-chlorophenylmagnesium bromide with methyl glyoxylate to form the hydroxyacetate intermediate. Ensure stoichiometric control to avoid over-alkylation.
  • Purification : Use recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization : Monitor reaction temperature (maintain 0–5°C during Grignard addition) and use anhydrous conditions to prevent hydrolysis of intermediates. Reference similar esterification protocols for chlorophenyl compounds .

Advanced Synthesis

Q. Q2: How can sodium hydride and methyl halides be optimized in synthesizing chlorophenyl-substituted esters?

Methodological Answer:

  • Mechanistic Insight : Sodium hydride acts as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution with methyl halides. Use methyl iodide for faster reactivity due to its lower steric hindrance.
  • Side Reactions : Competing elimination can occur if excess base is used; optimize molar ratios (e.g., 1:1.2 substrate:NaH) and monitor via TLC.
  • Case Study : Similar approaches were applied in the synthesis of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, where controlled hydrolysis improved yield .

Structural Characterization

Q. Q3: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : Use 1^1H NMR to identify the methyl ester singlet (~δ 3.7 ppm) and hydroxyl proton (broad signal, δ 5.2–5.5 ppm). 13^{13}C NMR should show carbonyl carbons at ~170 ppm and aromatic carbons at 125–140 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of 324.032 Da (C15_{15}H12_{12}Cl2_2O3_3) .
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm1^{-1}) and hydroxyl O-H (3200–3500 cm1^{-1}) stretches.

Data Contradiction Analysis

Q. Q4: How to resolve discrepancies between theoretical and observed HRMS data for this compound?

Methodological Answer:

  • Isotopic Pattern Check : Verify the presence of two chlorine atoms (M+2 peak intensity ~64% of M+^+).
  • Adduct Formation : Consider sodium/potassium adducts (e.g., [M+Na]+^+) by re-analyzing in different ionization modes (ESI vs. EI).
  • Impurity Interference : Use preparative HPLC to isolate the target compound and re-run HRMS. Reference EPA Method 8270 for validation .

Toxicity Evaluation

Q. Q5: What in vitro models are suitable for assessing the estrogenic potential of chlorophenyl-substituted compounds?

Methodological Answer:

  • Luciferase Reporter Assays : Use ERα/β-transfected HeLa cells to measure ligand-dependent transcriptional activation.
  • Competitive Binding Studies : Compare IC50_{50} values with 17β-estradiol using recombinant estrogen receptors.
  • Case Study : DDT metabolites were evaluated similarly, revealing antiestrogenic effects via AhR-mediated pathways .

Environmental Analysis

Q. Q6: Which EPA methods are applicable for detecting this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (dichloromethane) followed by silica gel cleanup.
  • Detection : GC-MS with electron capture detection (ECD) for chlorine-specific sensitivity. Reference EPA Method 8270, which uses dichloromethane as a solvent .
  • Quantitation : Spike recovery tests (70–120%) and matrix-matched calibration to account for interferences.

Degradation Pathways

Q. Q7: How can hydrolysis and photolysis pathways of this compound be systematically studied?

Methodological Answer:

  • Hydrolysis : Conduct pH-dependent studies (pH 3–11) at 25–50°C, analyzing products via LC-MS. Monitor ester cleavage to 2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid.
  • Photolysis : Use a xenon arc lamp (simulated sunlight) with UV-Vis monitoring. Identify quinone derivatives as potential photoproducts.
  • Case Study : DDT metabolites like DDOH degrade via similar pathways, forming chlorinated alcohols and ketones .

Crystallography

Q. Q8: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated ethyl acetate solution. Add seed crystals if nucleation is sporadic.
  • Disorder Handling : The chlorophenyl rings may exhibit rotational disorder; apply restraints during refinement.
  • Reference : Similar esters (e.g., 4-methoxybenzoate derivatives) required synchrotron radiation for high-resolution data .

Safety Protocols

Q. Q9: What safety measures are recommended for handling this compound given its toxicity profile?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Storage : Keep in airtight containers at 4°C, away from light. Label as "Highly Toxic" based on analogs like chlorobenzilate .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols.

Biochemical Interactions

Q. Q10: How to design assays for studying interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Use human liver microsomes with CYP-specific substrates (e.g., CYP3A4: midazolam). Measure IC50_{50} via LC-MS/MS.
  • Metabolic Profiling : Incubate the compound with NADPH-fortified microsomes, identifying hydroxylated or demethylated metabolites.
  • Data Interpretation : Cross-reference with DDT metabolite studies, which show CYP2B6 and CYP3A4 involvement .

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